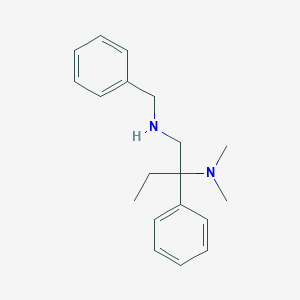
N-Benzyl-beta-(dimethylamino)-beta-ethylphenethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-beta-(dimethylamino)-beta-ethylphenethylamine, also known as benzodioxolylbutanamine (BDB), is a psychoactive drug that belongs to the phenethylamine class. BDB is structurally similar to the well-known drug MDMA (ecstasy) and has been used as a recreational drug. However,
Mecanismo De Acción
BDB works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. It acts as a serotonin and dopamine releaser and reuptake inhibitor. BDB also has affinity for the sigma-1 receptor, which has been linked to neuroprotection.
Efectos Bioquímicos Y Fisiológicos
BDB has been shown to increase heart rate, blood pressure, and body temperature in animal studies. It also increases locomotor activity and induces hyperthermia. BDB has been shown to have a longer duration of action than MDMA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDB has advantages over MDMA in that it is less toxic and has a longer duration of action. However, BDB is less potent than MDMA and its effects are less well-studied.
Direcciones Futuras
Future research could investigate the potential therapeutic applications of BDB in more detail. Studies could also look at the long-term effects of BDB use and its potential for abuse. Further research could also investigate the effects of BDB on different neurotransmitter systems and its potential for treating other neurological disorders.
Métodos De Síntesis
BDB can be synthesized using a few different methods. One method involves the reaction of 1,3-benzodioxole with 1-bromo-2-phenylethane, followed by the reduction of the resulting intermediate with lithium aluminum hydride. Another method involves the reduction of 1,3-benzodioxole with lithium aluminum hydride, followed by the reaction of the resulting intermediate with 2-bromo-1-phenylethanone.
Aplicaciones Científicas De Investigación
BDB has been studied for its potential therapeutic applications. One study found that BDB has anti-inflammatory effects and could be used to treat inflammatory diseases. Another study found that BDB has neuroprotective effects and could be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
102586-22-1 |
|---|---|
Nombre del producto |
N-Benzyl-beta-(dimethylamino)-beta-ethylphenethylamine |
Fórmula molecular |
C19H26N2 |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
1-N-benzyl-2-N,2-N-dimethyl-2-phenylbutane-1,2-diamine |
InChI |
InChI=1S/C19H26N2/c1-4-19(21(2)3,18-13-9-6-10-14-18)16-20-15-17-11-7-5-8-12-17/h5-14,20H,4,15-16H2,1-3H3 |
Clave InChI |
FADAPQOMVQSVOX-UHFFFAOYSA-N |
SMILES |
CCC(CNCC1=CC=CC=C1)(C2=CC=CC=C2)N(C)C |
SMILES canónico |
CCC(CNCC1=CC=CC=C1)(C2=CC=CC=C2)N(C)C |
Sinónimos |
FC 473 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



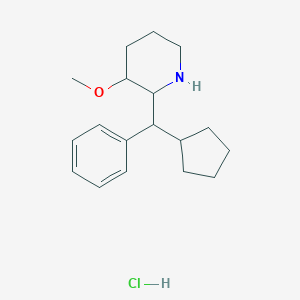
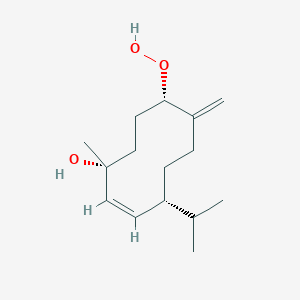
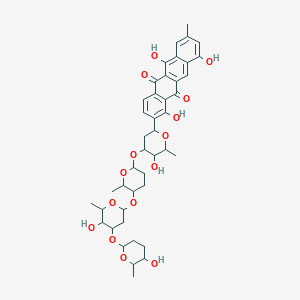
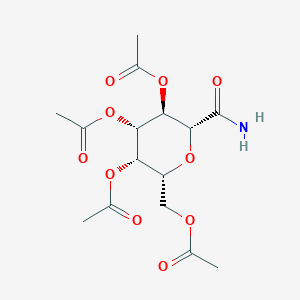
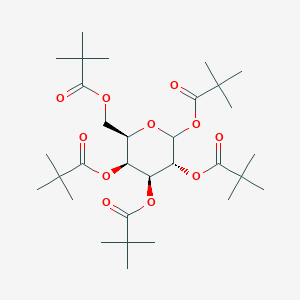
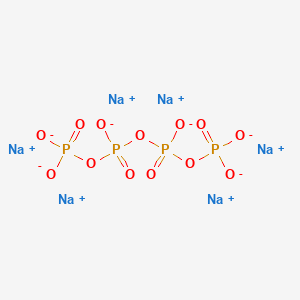

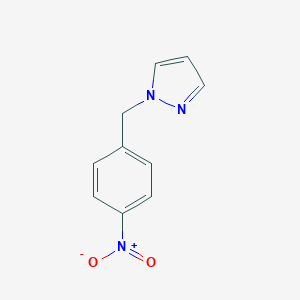
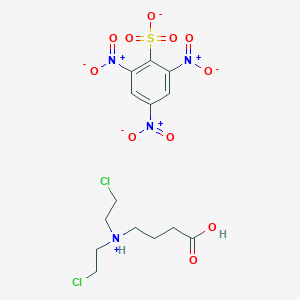

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12150.png)
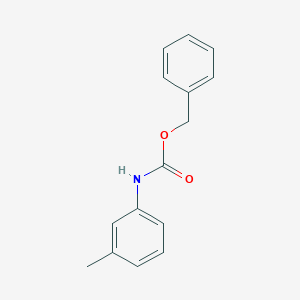
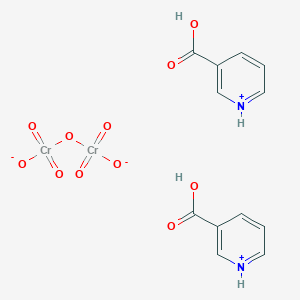
![2-[(E)-prop-1-enyl]-1H-benzimidazole](/img/structure/B12156.png)